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Compound of Interest

Compound Name: Fexofenadine Impurity F

Cat. No.: B3111706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary characterization of

Fexofenadine Impurity F, a known metabolite and potential process-related impurity of

Fexofenadine.[1] This document outlines the essential physicochemical properties, provides

detailed experimental protocols for its analysis, and presents representative data to aid in its

identification and quantification.

Introduction to Fexofenadine Impurity F
Fexofenadine Impurity F is chemically known as 2-(4-(1-Hydroxy-4-(4-

(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)propanoic acid. It is recognized as a

metabolite of fexofenadine and is a critical substance for monitoring in the quality control of

Fexofenadine drug products.[1] Understanding its characteristics is essential for ensuring the

safety and efficacy of the final pharmaceutical formulation.

Chemical Structure:

A placeholder for the chemical structure of Fexofenadine Impurity F would be inserted here in

a final document. For the purpose of this response, an image link placeholder is used.

Caption: Chemical Structure of Fexofenadine Impurity F.
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A summary of the key physicochemical properties of Fexofenadine Impurity F is presented in

Table 1. This information is crucial for the development of analytical methods and for

understanding its behavior in various matrices.

Table 1: Physicochemical Properties of Fexofenadine Impurity F

Property Value Reference

Chemical Name

2-(4-(1-Hydroxy-4-(4-

(hydroxydiphenylmethyl)piperid

in-1-yl)butyl)phenyl)propanoic

acid

[2][3]

CAS Number 185066-33-5 [2][3]

Molecular Formula C₃₁H₃₇NO₄ [2]

Molecular Weight 487.6 g/mol [2]

Appearance
White to off-white solid

(predicted)
-

Solubility

Sparingly soluble in water,

soluble in methanol and

ethanol (predicted)

-

Spectroscopic Characterization
Spectroscopic analysis is fundamental to the structural elucidation and confirmation of

Fexofenadine Impurity F. The following sections detail the expected outcomes from key

spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule,

confirming the presence of key functional groups and their connectivity. Predicted chemical

shifts for Fexofenadine Impurity F in a suitable deuterated solvent like DMSO-d₆ are

presented in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts for Fexofenadine Impurity F
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.10 - 7.50 m 14H Aromatic protons

4.50 d 1H -CH(OH)-

3.65 q 1H -CH(COOH)-

2.00 - 2.80 m 8H
Piperidine and butyl

chain protons

1.35 d 3H -CH(CH₃)-

1.20 - 1.80 m 4H Butyl chain protons

5.40 s 1H
-OH

(diphenylmethanol)

4.80 d 1H -OH (butyl chain)

12.20 s 1H -COOH

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

impurity, further confirming its identity. Electrospray ionization (ESI) in positive mode is a

suitable technique. The expected mass spectral data is summarized in Table 3.

Table 3: Predicted Mass Spectrometry Data for Fexofenadine Impurity F
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m/z (amu) Ion Type Predicted Fragment

488.27 [M+H]⁺ Molecular Ion

470.26 [M+H-H₂O]⁺
Loss of water from the aliphatic

hydroxyl group

268.18 -

Cleavage of the bond between

the piperidine nitrogen and the

butyl chain

183.08 - Diphenylmethanol fragment

Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule. The

predicted characteristic IR absorption bands are listed in Table 4.

Table 4: Predicted IR Absorption Bands for Fexofenadine Impurity F

Wavenumber (cm⁻¹) Functional Group

3400 - 3200 (broad) O-H stretching (alcohols, carboxylic acid)

3060 - 3030 C-H stretching (aromatic)

2970 - 2850 C-H stretching (aliphatic)

1700 C=O stretching (carboxylic acid)

1600, 1495, 1450 C=C stretching (aromatic)

1250 - 1000 C-O stretching (alcohols, carboxylic acid)

Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the

purity of Fexofenadine Impurity F and for its quantification in drug substances and products. A

reversed-phase HPLC method is generally suitable.

Table 5: Representative HPLC Method Parameters
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Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase
Acetonitrile and phosphate buffer (pH adjusted)

in a gradient elution

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection UV at 220 nm

Injection Volume 10 µL

Expected Retention Time

Dependent on the specific gradient program, but

should be well-resolved from fexofenadine and

other known impurities.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

preliminary characterization of Fexofenadine Impurity F.

Isolation of Fexofenadine Impurity F (General Protocol)
The isolation of Fexofenadine Impurity F from a bulk drug substance or a forced degradation

sample can be achieved using preparative HPLC.
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Impurity Isolation Workflow

Prepare concentrated solution of crude Fexofenadine containing Impurity F

Perform preparative HPLC using a suitable C18 column and mobile phase gradient

Collect fractions corresponding to the Impurity F peak based on UV detection

Analyze collected fractions for purity using analytical HPLC

Pool pure fractions (>95%)

Evaporate the solvent under reduced pressure

Dry the isolated solid under vacuum

Isolated Fexofenadine Impurity F

Click to download full resolution via product page

Caption: A general workflow for the isolation of Fexofenadine Impurity F.
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¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the isolated Fexofenadine Impurity F in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Instrument: A 400 MHz or higher NMR spectrometer.

Parameters:

Pulse Program: Standard ¹H acquisition.

Number of Scans: 16 or 32.

Relaxation Delay: 1-2 seconds.

Temperature: 25 °C.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the isolated impurity (approximately 10

µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with a small

amount of formic acid to promote ionization.

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

Ionization Mode: Positive.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimize for the specific instrument.

Mass Range: Scan from m/z 100 to 1000.

Data Analysis: Identify the molecular ion peak [M+H]⁺ and major fragment ions.
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HPLC Purity Determination
Standard Preparation: Prepare a standard solution of Fexofenadine Impurity F reference

standard at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

Sample Preparation: Prepare a sample solution of the isolated impurity or the bulk drug

substance at a similar concentration.

Chromatographic Conditions: Use the conditions outlined in Table 5 or a suitably validated

method.

Analysis: Inject the standard and sample solutions into the HPLC system.

Calculation: Determine the purity of the sample by comparing the peak area of Impurity F to

the total area of all peaks in the chromatogram (area percent method).

Signaling Pathways and Logical Relationships
The formation of impurities can often be visualized in the context of the synthesis or

degradation of the active pharmaceutical ingredient (API).
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Potential Formation of Fexofenadine Impurity F

Starting Materials / Intermediates

Fexofenadine Synthesis

Fexofenadine (API)

Side Reaction / Incomplete ReactionDegradation (e.g., hydrolysis)

Fexofenadine Impurity F

Click to download full resolution via product page

Caption: Potential pathways for the formation of Fexofenadine Impurity F.

Conclusion
This technical guide provides a foundational framework for the preliminary characterization of

Fexofenadine Impurity F. The presented data, while representative, should be confirmed

through the analysis of a certified reference standard. The detailed experimental protocols offer

a starting point for developing and validating robust analytical methods for the control of this

impurity in fexofenadine drug substances and products, ensuring their quality, safety, and

efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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